5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Substitution Reactions: The introduction of the amino group and the carboxamide group is achieved through nucleophilic substitution reactions. These reactions may require specific reagents and conditions to ensure the desired functional groups are correctly positioned on the triazole ring.
Chlorination and Methylation: The chlorination of the phenyl ring and the methylation of the benzyl group are carried out using chlorinating agents and methylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.
5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the 2,5-dimethylbenzyl group in 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from similar compounds. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall biological activity.
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-9-15(20)7-6-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHOVKNLCTART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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